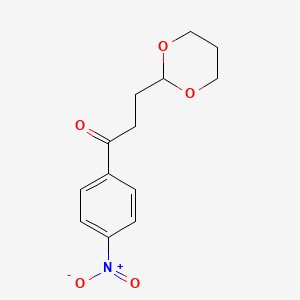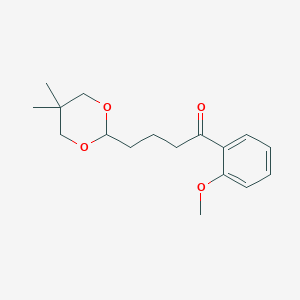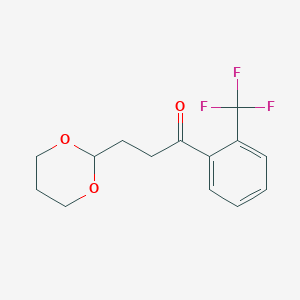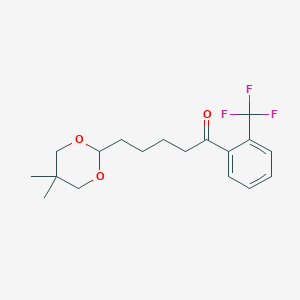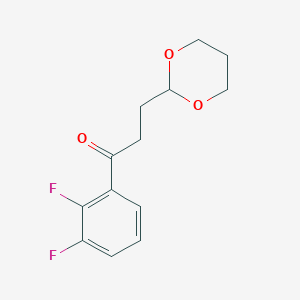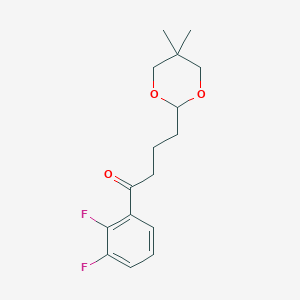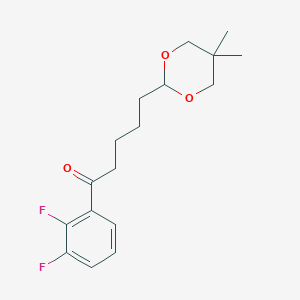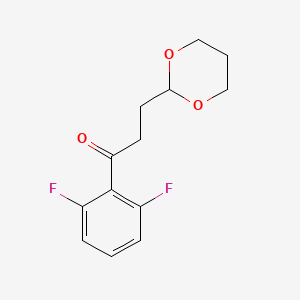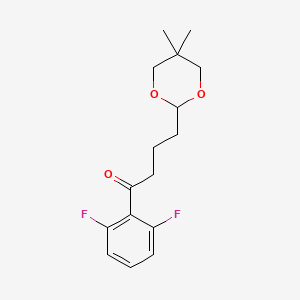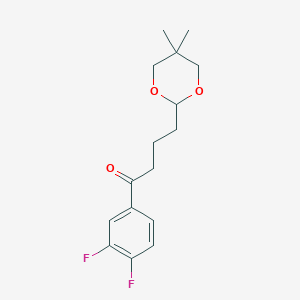
5-(3-Chlorophenyl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chlorophenyl)nicotinaldehyde is a compound that has gained increasing attention in scientific research. It is a derivative of the indole nucleus, which is found in many important synthetic drug molecules . The indole scaffold binds with high affinity to multiple receptors, making it useful for developing new derivatives .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves multicomponent sonochemical reactions . These reactions are carried out in accordance with the principles of “green chemistry”, such as environmental safety, atom economy, and efficiency .Molecular Structure Analysis
The molecular structure of this compound can be determined using various methods, including one- and two-dimensional NMR spectroscopy and IR spectroscopy . These methods provide detailed information about the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound can be classified into one of five basic types: combination, decomposition, single-replacement, double-replacement, and combustion . Analyzing the reactants and products of a given reaction allows it to be placed into one of these categories .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various methods. Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .科学的研究の応用
Antiviral Activity
5-(3-Chlorophenyl)nicotinaldehyde derivatives have shown potential in antiviral applications. A study on related compounds, which involves the reaction of nicotinaldehyde with various reagents, demonstrated significant antiviral activity against HSV1 and HAV viruses (Attaby et al., 2007).
Structural and Electronic Properties
The structural and electronic properties of this compound derivatives have been extensively studied using Density Functional Theory (DFT) calculations. This research provides insight into the molecular structure, vibrational frequencies, and electronic properties, which are essential for designing materials with specific applications (Kerru et al., 2019).
Antibacterial Activity
Derivatives of this compound have been synthesized and tested for antibacterial activity. The study focused on the synthesis and crystal structure characterization of such derivatives, revealing their potential in combating bacterial infections (Li, 2009).
Synthesis of Pyridine Derivatives
This compound is used in the synthesis of pyridine derivatives, which have applications in various chemical processes. The study of these derivatives helps in understanding redox processes and their mechanisms (Pandian et al., 2014).
Nicotine and Analogues Synthesis
The compound plays a significant role in the synthesis of nicotine and its analogues, showcasing its importance in the field of organic chemistry and pharmaceuticals. Innovative methods using this compound for the synthesis of such compounds have been developed (Bashiardes et al., 2009).
作用機序
While the specific mechanism of action for 5-(3-Chlorophenyl)nicotinaldehyde is not mentioned in the search results, indole derivatives, which this compound is a part of, have been found to exhibit a broad spectrum of pharmacological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Safety data sheets provide information about the safety and hazards associated with 5-(3-Chlorophenyl)nicotinaldehyde . These sheets include information about the compound’s physical and chemical properties, potential health hazards, first-aid measures, fire-fighting measures, and precautions for handling and storage .
将来の方向性
The future directions for research on 5-(3-Chlorophenyl)nicotinaldehyde and similar compounds are likely to involve further exploration of their diverse biological activities and potential therapeutic applications . This could include the development of new derivatives and the investigation of their mechanisms of action .
生化学分析
Biochemical Properties
5-(3-Chlorophenyl)nicotinaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as nicotinamidases, which are involved in the metabolism of nicotinamide. The compound can form stable complexes with these enzymes, influencing their activity and, consequently, the metabolic pathways they regulate . Additionally, this compound can interact with proteins and other biomolecules through its aldehyde group, forming Schiff bases and other adducts that can modulate protein function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . For example, the compound has been observed to induce oxidative stress in cells, which can activate stress response pathways and affect cell viability . Furthermore, this compound can modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids, via its aldehyde group . This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis . These temporal effects highlight the importance of controlling experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can exhibit toxic effects, including oxidative damage, inflammation, and cell death . These dose-dependent effects underscore the need for careful dosage optimization in experimental studies to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nicotinamide metabolism . It interacts with enzymes such as nicotinamidases and aldehyde dehydrogenases, influencing the flux of metabolites through these pathways . The compound can also affect the levels of key metabolites, such as NAD+ and NADH, which are critical for cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, where it can exert its biochemical effects . The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity.
特性
IUPAC Name |
5-(3-chlorophenyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKYJMVMRRMIQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646982 |
Source


|
| Record name | 5-(3-Chlorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-60-6 |
Source


|
| Record name | 5-(3-Chlorophenyl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
